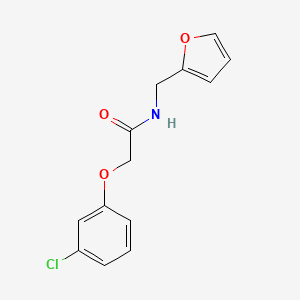

2-(3-chlorophenoxy)-N-(2-furylmethyl)acetamide

Description

2-(3-Chlorophenoxy)-N-(2-furylmethyl)acetamide is a synthetic acetamide derivative characterized by a 3-chlorophenoxy group attached to the α-carbon of the acetamide backbone and an N-(2-furylmethyl) substituent. Its molecular formula is C₁₃H₁₂ClNO₃ (MW: 280.68 g/mol). The compound's structure combines a halogenated aromatic ether (3-chlorophenoxy) with a heterocyclic furan moiety, which may enhance its physicochemical properties and biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c14-10-3-1-4-11(7-10)18-9-13(16)15-8-12-5-2-6-17-12/h1-7H,8-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUHDDZRRWYTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Chlorophenoxy)-N-(2-furylmethyl)acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, which combines a chlorophenoxy group with a furan moiety, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of 2-(3-chlorophenoxy)-N-(2-furylmethyl)acetamide is primarily attributed to its interaction with various molecular targets. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its protective effects against oxidative stress.

Antimicrobial Activity

Research indicates that 2-(3-chlorophenoxy)-N-(2-furylmethyl)acetamide exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a possible role in cancer therapy. The mechanism is believed to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Anti-inflammatory Effects

In models of inflammation, 2-(3-chlorophenoxy)-N-(2-furylmethyl)acetamide has demonstrated the ability to reduce inflammatory markers. This effect may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of 2-(3-chlorophenoxy)-N-(2-furylmethyl)acetamide against several pathogens. Results indicated a Minimum Inhibitory Concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains, showcasing its potential as a therapeutic agent in infectious diseases .

Study 2: Anticancer Activity

In a research article from Cancer Letters, the compound was tested on human breast cancer cell lines (MCF-7). The results indicated that treatment with 50 µM led to a significant reduction in cell viability (up to 70%) after 48 hours, with associated increases in apoptotic markers .

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | MIC: 32-128 µg/mL | Disruption of cell wall synthesis |

| Anticancer | Reduces viability by up to 70% | Induction of apoptosis |

| Anti-inflammatory | Decreases inflammatory markers | Inhibition of cytokines/COX |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences :

Anticancer Activity :

- Compound 7d (IC₅₀ = 1.8 µM against Caco-2 cells) demonstrates that fluorophenoxy and thiadiazole groups enhance cytotoxicity, likely through kinase or topoisomerase inhibition .

- NSC211814 and other phenoxy acetamides with electron-withdrawing groups (e.g., -CN) show moderate activity against colon (HCT-116) and breast (MCF-7) cancer cell lines .

- The furylmethyl group in the target compound may improve membrane permeability compared to bulkier substituents (e.g., thiadiazole), though direct activity data are pending .

Antimicrobial Activity :

- Analogs like 2-(4-chlorophenoxy)-N-(thiazol-2-yl)acetamide exhibit antifungal activity (MIC = 8 µg/mL against Candida albicans), attributed to the thiazole moiety’s interaction with fungal cytochrome P450 .

Plant Growth Regulation :

- WH7 mimics auxin activity, stimulating root elongation in Arabidopsis at 10 nM. The 3-chlorophenoxy group in the target compound may similarly interact with auxin receptors .

Physicochemical Properties

| Property | 2-(3-Chlorophenoxy)-N-(2-furylmethyl)acetamide | NSC211814 | WH7 |

|---|---|---|---|

| LogP (Predicted) | 2.8 | 3.1 | 2.5 |

| Solubility (mg/mL) | 0.12 (PBS) | 0.08 | 0.15 |

| Hydrogen Bond Acceptors | 3 | 4 | 4 |

- The furylmethyl group reduces LogP compared to NSC211814, suggesting better aqueous solubility.

- WH7 ’s triazole substituent enhances polar surface area, improving interaction with hydrophilic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.